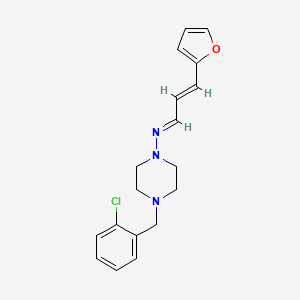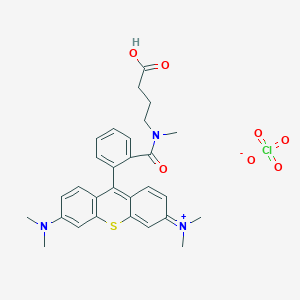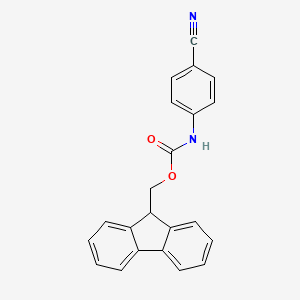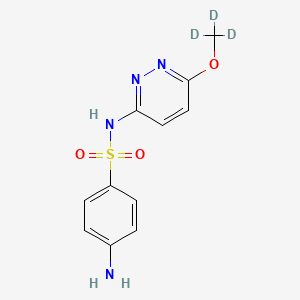
N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” is a complex organic compound that features a piperazine ring substituted with a chlorobenzyl group and a furyl-propenylidene moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.
Substitution with Chlorobenzyl Group: The piperazine ring is then reacted with a chlorobenzyl halide under basic conditions to introduce the chlorobenzyl group.
Introduction of Furyl-Propenylidene Moiety: The final step involves the reaction of the intermediate with a furyl-propenylidene compound under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for “N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological context in which it is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(2-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-furyl)-2-propenylidene)amine: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H20ClN3O |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
(E,E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C18H20ClN3O/c19-18-8-2-1-5-16(18)15-21-10-12-22(13-11-21)20-9-3-6-17-7-4-14-23-17/h1-9,14H,10-13,15H2/b6-3+,20-9+ |
InChI-Schlüssel |
KVKNNWCEKLSEQH-KOWPSSNVSA-N |
Isomerische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C=C/C3=CC=CO3 |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC=CC3=CC=CO3 |
Löslichkeit |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)




![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)





